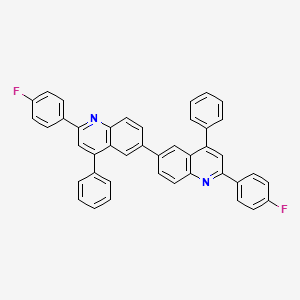![molecular formula C18H24Si2 B15162202 Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane CAS No. 847548-61-2](/img/structure/B15162202.png)
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane: is an organosilicon compound characterized by the presence of both methyl and diphenyl groups attached to a silicon atom, along with a trimethylsilyl-substituted ethenyl group. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane typically involves the reaction of diphenylmethylsilane with a trimethylsilyl-substituted alkyne under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is introduced to the silane in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar catalytic processes but optimized for larger volumes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic systems used.
化学反応の分析
Types of Reactions
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions typically involve the use of hydride donors to convert the silicon-containing groups into more reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydride donors such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the modification of biomolecules, enhancing their stability and reactivity.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: It finds applications in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.
作用機序
The mechanism by which Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane exerts its effects is largely dependent on its ability to participate in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, allowing it to act as a versatile building block in chemical synthesis. The trimethylsilyl group provides steric protection, making the compound less reactive under certain conditions, while the ethenyl group can participate in addition reactions, further expanding its utility.
類似化合物との比較
Similar Compounds
- Triisopropyl(trimethylsilyl)ethynylsilane
- Tetramethylsilane
- Diphenylmethylsilane
Uniqueness
Methyl(diphenyl)[2-(trimethylsilyl)ethenyl]silane is unique due to its combination of methyl, diphenyl, and trimethylsilyl-substituted ethenyl groups. This combination imparts specific reactivity patterns and stability, making it distinct from other organosilicon compounds. Its ability to undergo a variety of chemical reactions while maintaining stability under different conditions makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
847548-61-2 |
|---|---|
分子式 |
C18H24Si2 |
分子量 |
296.6 g/mol |
IUPAC名 |
trimethyl-[2-[methyl(diphenyl)silyl]ethenyl]silane |
InChI |
InChI=1S/C18H24Si2/c1-19(2,3)15-16-20(4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChIキー |
ZAVLYSOHHGIFOO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


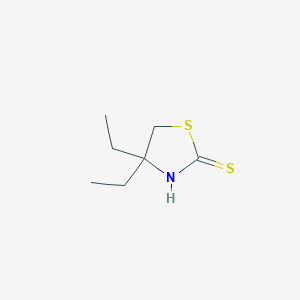

![4-[(1R)-2-Amino-1-hydroxyethyl]-5-nitrobenzene-1,2-diol](/img/structure/B15162137.png)
![1-Propanone, 1-[6-[(trimethylsilyl)methyl]bicyclo[4.2.0]oct-7-yl]-](/img/structure/B15162143.png)
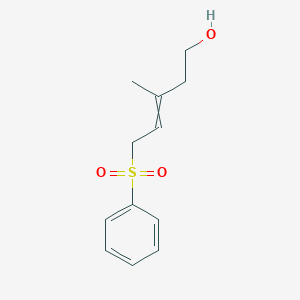
![1-[(Diethoxyphosphoryl)oxy]pyridin-1-ium chloride](/img/structure/B15162154.png)
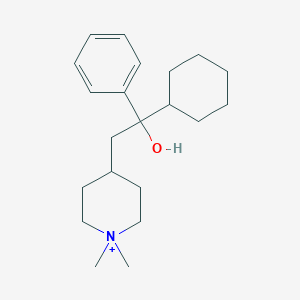
![[(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)](/img/structure/B15162162.png)
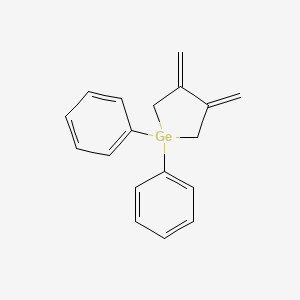
![5-[(2-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3,4-diamine](/img/structure/B15162189.png)
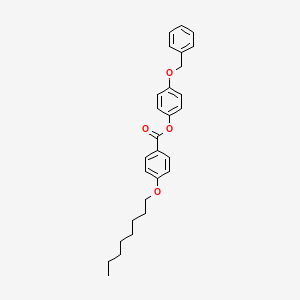
![Benzoic acid, 4-[[4-bromo-2-(1-hydroxybutyl)phenoxy]methyl]-](/img/structure/B15162199.png)

